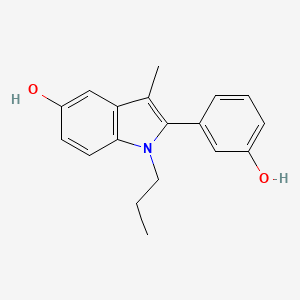
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate is an organic compound with a complex structure that includes an ethyl ester, a nitro group, and a sulfanylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methyl-4-nitropentan-3-ol with thioacetic acid under acidic conditions to form the corresponding thioester. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(2-methyl-4-nitropentan-3-yl)amine.
Reduction: 2-(2-methyl-4-nitropentan-3-yl)carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate can be compared with other similar compounds such as:
Ethyl 2-(2-methyl-4-nitropentan-3-yl)acetate: Lacks the sulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(2-methyl-4-aminopentan-3-yl)sulfanylacetate:
Mthis compound: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions, and its potential biological activity makes it a valuable compound for further study.
特性
分子式 |
C10H19NO4S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
ethyl 2-(2-methyl-4-nitropentan-3-yl)sulfanylacetate |
InChI |
InChI=1S/C10H19NO4S/c1-5-15-9(12)6-16-10(7(2)3)8(4)11(13)14/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
HIJBITKLAPONPB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC(C(C)C)C(C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
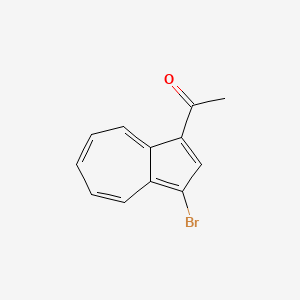
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
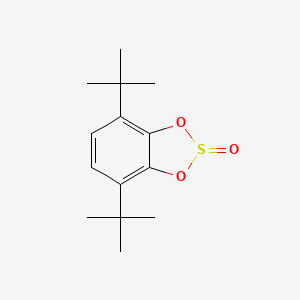
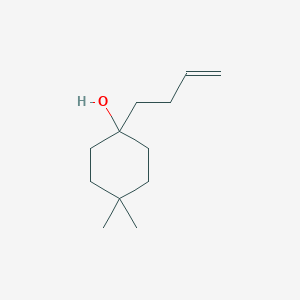
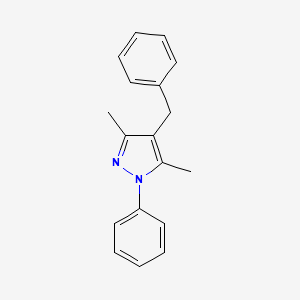
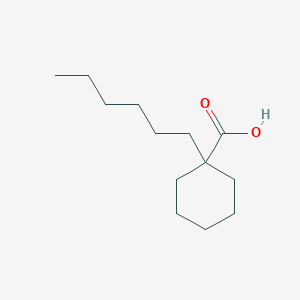
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
